molecular formula C26H23NO4 B1392801 N-(9-fluorenylmethoxycarbonyl)-1,2,3,4-tetrahydro-1-naphthylamine-4-carboxylic acid CAS No. 1221792-81-9

N-(9-fluorenylmethoxycarbonyl)-1,2,3,4-tetrahydro-1-naphthylamine-4-carboxylic acid

Cat. No. B1392801
M. Wt: 413.5 g/mol
InChI Key: JEVWENZFSHWYMJ-UHFFFAOYSA-N
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Description

“N-(9-fluorenylmethoxycarbonyl)-1,2,3,4-tetrahydro-1-naphthylamine-4-carboxylic acid” is a compound that is related to a class of compounds known as N-(fluorenyl-9-methoxycarbonyl) amino acids . These compounds are used in peptide synthesis . They are also known to possess a broad spectrum of anti-inflammatory activity .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the formula C19H15NO5 . The InChI representation of the molecule is InChI=1S/C19H15NO5/c21-17-9-10-18 (22)20 (17)25-19 (23)24-11-16-14-7-3-1-5-12 (14)13-6-2-4-8-15 (13)16/h1-8,16H,9-11H2 .


Chemical Reactions Analysis

The chemical reactions involving this compound are related to its role in peptide synthesis. The Fmoc group is removed in a deprotection step, which is crucial to secure a good quality product in Fmoc solid phase peptide synthesis . The removal of the Fmoc group is achieved by a two-step mechanism reaction favored by the use of cyclic secondary amines .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are related to its role in peptide synthesis. It is soluble in dimethyl sulfoxide and dimethyl formamide . It is also employed in the synthesis of glycopeptides .

Scientific Research Applications

Naphthenic Acids in Environmental Sciences

Naphthenic acids, a class of compounds related to the naphthalene structure present in N-(9-fluorenylmethoxycarbonyl)-1,2,3,4-tetrahydro-1-naphthylamine-4-carboxylic acid, are of significant interest in environmental sciences, particularly concerning their presence in oil sands process water. These compounds are known for their complex mixture of alkyl-substituted cycloaliphatic carboxylic acids, which pose environmental challenges due to their toxicity in aquatic environments. The study by Kannel & Gan (2012) reviews the degradation and toxicity mitigation of naphthenic acids in tailings wastewater systems and aquatic environments, highlighting the importance of understanding their behavior for environmental protection and management (Kannel & Gan, 2012).

Carboxylic Acids in Biochemical Research

Carboxylic acids, another component of the complex molecule , play a crucial role in biochemical and pharmaceutical research due to their presence in various bioactive compounds. The review by Horgan & O’Sullivan (2021) discusses the practical applications of novel carboxylic acid bioisosteres, illustrating the ongoing interest in exploring carboxylic acid derivatives for improved pharmacological profiles. This research area focuses on developing carboxylic acid substitutes that enhance drug properties, demonstrating the broad applicability of carboxylic acids in medicinal chemistry (Horgan & O’Sullivan, 2021).

Analytical and Environmental Applications

Analytical methods for characterizing compounds related to naphthenic and carboxylic acids are crucial for environmental monitoring and understanding the chemical properties of various substances. The work by Headley, Peru, & Barrow (2009) reviews mass spectrometric methods for characterizing oil sands naphthenic acids in environmental samples, emphasizing the need for accurate identification and quantification to assess their environmental impact and guide remediation efforts (Headley, Peru, & Barrow, 2009).

Future Directions

The future directions for this compound are related to its role in peptide synthesis. The Fmoc group, which is used in the synthesis of this compound, allows very rapid and highly efficient synthesis of peptides, including ones of significant size and complexity . This makes it a valuable resource for research in the post-genomic world .

properties

IUPAC Name

4-(9H-fluoren-9-ylmethoxycarbonylamino)-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23NO4/c28-25(29)22-13-14-24(21-12-6-5-11-20(21)22)27-26(30)31-15-23-18-9-3-1-7-16(18)17-8-2-4-10-19(17)23/h1-12,22-24H,13-15H2,(H,27,30)(H,28,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEVWENZFSHWYMJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2=CC=CC=C2C1C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(9-fluorenylmethoxycarbonyl)-1,2,3,4-tetrahydro-1-naphthylamine-4-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(9-fluorenylmethoxycarbonyl)-1,2,3,4-tetrahydro-1-naphthylamine-4-carboxylic acid
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N-(9-fluorenylmethoxycarbonyl)-1,2,3,4-tetrahydro-1-naphthylamine-4-carboxylic acid
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N-(9-fluorenylmethoxycarbonyl)-1,2,3,4-tetrahydro-1-naphthylamine-4-carboxylic acid
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N-(9-fluorenylmethoxycarbonyl)-1,2,3,4-tetrahydro-1-naphthylamine-4-carboxylic acid
Reactant of Route 5
N-(9-fluorenylmethoxycarbonyl)-1,2,3,4-tetrahydro-1-naphthylamine-4-carboxylic acid
Reactant of Route 6
N-(9-fluorenylmethoxycarbonyl)-1,2,3,4-tetrahydro-1-naphthylamine-4-carboxylic acid

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